3-Methyltriazol-4-amine;hydrochloride
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Overview
Description
3-Methyltriazol-4-amine;hydrochloride is a chemical compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological and pharmacological properties, making them significant in various scientific fields .
Mechanism of Action
Target of Action
3-Methyltriazol-4-amine hydrochloride, a derivative of the triazole class of compounds, is known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds typically work by binding to their target receptors and activating them, causing downstream signaling
Biochemical Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways
Pharmacokinetics
Some triazole-based compounds have been reported to have excellent bioavailability
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The specific effects of 3-Methyltriazol-4-amine hydrochloride may depend on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
3-Methyltriazol-4-amine;hydrochloride, like other triazoles, is capable of interacting with various biomolecules. It is readily capable of binding in the biological system with a variety of enzymes and receptors
Molecular Mechanism
Triazoles are known to interact with DNA, causing a loss of the helical DNA structure and strand breakage, leading to bacterial death . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of 3-Methyltriazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with acetylenic compounds, followed by hydrochloric acid treatment to form the hydrochloride salt . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels .
Chemical Reactions Analysis
3-Methyltriazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized triazole derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in reduced triazole compounds.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides, which can introduce different functional groups into the triazole ring
Scientific Research Applications
3-Methyltriazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Methyltriazol-4-amine;hydrochloride can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its use in click chemistry and its broad range of biological activities.
1,2,4-Triazole: Exhibits similar pharmacological properties but may differ in potency and specificity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-methyltriazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-7-3(4)2-5-6-7;/h2H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCJCSVUIDGQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860176-00-7 |
Source
|
Record name | 1-methyl-1H-1,2,3-triazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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